molecular formula C20H16N2O2 B5016234 2-(4-hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

2-(4-hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B5016234
M. Wt: 316.4 g/mol
InChI Key: HOTCTNARJASYBM-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is an organic compound with a complex structure that includes a quinazolinone core, a hydroxyphenyl group, and a phenyl group

Properties

IUPAC Name

2-(4-hydroxyphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-16-12-10-14(11-13-16)19-21-18-9-5-4-8-17(18)20(24)22(19)15-6-2-1-3-7-15/h1-13,19,21,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTCTNARJASYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 4-hydroxybenzaldehyde in the presence of a suitable catalyst under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinazolinone derivatives with carbonyl groups.

    Reduction: Formation of dihydroquinazolinone derivatives with hydroxyl groups.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the quinazolinone core can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties. The combination of hydroxyphenyl and phenyl groups enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound for research and development.

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